Cas no 1463940-00-2 (5-(methoxymethyl)-1,2-oxazole-3-carbonitrile)

5-(Methoxymethyl)-1,2-oxazole-3-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a methoxymethyl group at the 5-position and a cyano group at the 3-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals and agrochemicals. The presence of both electron-donating (methoxymethyl) and electron-withdrawing (cyano) groups enhances its reactivity in nucleophilic and electrophilic transformations. Its stability under standard conditions and compatibility with common organic solvents make it suitable for diverse reaction conditions. The compound is valued for its potential in constructing complex molecular frameworks, offering a balance of reactivity and selectivity for advanced chemical synthesis.
5-(methoxymethyl)-1,2-oxazole-3-carbonitrile structure
1463940-00-2 structure
Product Name:5-(methoxymethyl)-1,2-oxazole-3-carbonitrile
CAS No:1463940-00-2
MF:C6H6N2O2
MW:138.124041080475
CID:4601343
Update Time:2025-08-03

5-(methoxymethyl)-1,2-oxazole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile
    • 5-(Methoxymethyl)isoxazole-3-carbonitrile
    • Inchi: 1S/C6H6N2O2/c1-9-4-6-2-5(3-7)8-10-6/h2H,4H2,1H3
    • InChI Key: VBDPPMZFYTWIOZ-UHFFFAOYSA-N
    • SMILES: O1C(COC)=CC(C#N)=N1

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Additional information on 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile

Introduction to 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile (CAS No. 1463940-00-2)

5-(methoxymethyl)-1,2-oxazole-3-carbonitrile, identified by the chemical abstracts service number 1463940-00-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic nitrile derivative features a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in medicinal chemistry and material science. The compound’s molecular structure, comprising an oxazole ring substituted with a methoxymethyl group at the 5-position and a nitrile group at the 3-position, imparts distinct reactivity and functional properties that make it a valuable intermediate in synthetic chemistry.

The oxazole core is a six-membered aromatic ring containing two nitrogen atoms, which are positioned at the 1 and 3 positions. This structural motif is known for its stability and versatility in forming hydrogen bonds, making it a common scaffold in biologically active molecules. The presence of the methoxymethyl (CH₂OH-OCH₃) group at the 5-position introduces an alcohol moiety linked to a methoxy group, enhancing the compound’s solubility and reactivity in various chemical transformations. Additionally, the carbonitrile (–CN) group at the 3-position contributes to electrophilic characteristics, facilitating nucleophilic substitution reactions that are crucial for further functionalization.

In recent years, 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile has been explored as a key intermediate in the synthesis of novel pharmaceuticals. Its structural features make it an attractive building block for designing molecules with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The oxazole ring’s ability to interact with biological targets such as enzymes and receptors has been leveraged to develop compounds that modulate cellular processes. Furthermore, the nitrile group can be hydrolyzed to form carboxylic acids or reduced to amides, providing multiple pathways for structural diversification.

One of the most compelling aspects of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile is its role in the development of advanced materials. The compound’s ability to undergo polymerization or copolymerization with other monomers has led to the creation of novel polymers with enhanced mechanical and thermal properties. These polymers are being explored for applications in coatings, adhesives, and even specialty films. The methoxymethyl group’s hydrophilic nature also makes it suitable for creating biodegradable materials that can be used in environmentally friendly applications.

The synthesis of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions to form the oxazole ring followed by nucleophilic substitution to introduce the methoxymethyl and nitrile groups. Advances in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible. Additionally, green chemistry principles have been applied to minimize waste and reduce hazardous byproducts, aligning with sustainable manufacturing practices.

Recent studies have highlighted the compound’s potential in drug discovery through computational modeling and high-throughput screening. Virtual screening techniques have identified 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile as a hit compound that interacts with specific biological targets associated with neurological disorders. Further experimental validation is underway to assess its efficacy and safety profiles. The versatility of this scaffold allows for rapid modification through structure-activity relationship (SAR) studies, enabling researchers to optimize potency and selectivity.

The pharmaceutical industry has shown particular interest in derivatives of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile due to their potential as kinase inhibitors or protease inhibitors. Kinases play a critical role in cell signaling pathways, making them attractive targets for therapeutic intervention. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments for cancers and inflammatory diseases. The nitrile group’s ability to act as a bioisostere for other functional groups has also been exploited to enhance drug-like properties such as solubility and metabolic stability.

Beyond pharmaceutical applications, 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile has found utility in agrochemical research. Its structural motifs are similar to those found in herbicides and fungicides, prompting investigations into its potential as a precursor for next-generation crop protection agents. The compound’s stability under environmental conditions makes it suitable for formulations that require prolonged activity against pests and pathogens.

The chemical properties of 5-(methoxymethyl)-1,2-oxazole-3-carbonitrile, particularly its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions, make it a versatile tool in synthetic organic chemistry. Researchers have utilized these properties to construct complex molecular architectures through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable the introduction of aryl or heteroaryl groups into the molecule, expanding its pharmacological profile.

In conclusion,5-(methoxymethyl)-1,2-oxazole-3-carbonitrile (CAS No. 1463940-00-2) is a multifaceted compound with broad applications across pharmaceuticals、materials science,and agrochemicals。Its unique structural features,including an oxazole ring、a methoxymethyl substituent,and a carbonitrile group,endow it with remarkable chemical versatility。Ongoing research continues to uncover new synthetic methodologies and functional applications,underscoring its importance as both an academic subject и an industrial asset。As scientific understanding advances,the potential uses for this compound are expected to expand further,solidifying its role as a cornerstone of modern chemical innovation。

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